molecular formula C12H8BrF3O B8268067 1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene

1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene

Cat. No.: B8268067
M. Wt: 305.09 g/mol
InChI Key: POHWSOBAQXCJAR-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene typically involves the bromination of 3-(2,2,2-trifluoroethoxy)naphthalene. This can be achieved through the reaction of naphthalene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoroethoxy group contribute to its reactivity and binding affinity. The compound may undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
  • 1-Bromo-2,2,2-trifluoroethylbenzene
  • 1-Bromo-3-(2,2-difluoroethoxy)benzene

Uniqueness

1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene is unique due to the presence of both a bromine atom and a trifluoroethoxy group on a naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-3-(2,2,2-trifluoroethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3O/c13-11-6-9(17-7-12(14,15)16)5-8-3-1-2-4-10(8)11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHWSOBAQXCJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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